3-(3-(Benzyloxy)phenyl)propanoic acid
Overview
Description
3-(3-(Benzyloxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Renewable Building Block for Polybenzoxazine
3-(4-Hydroxyphenyl)propanoic acid, a related compound, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This application is crucial in the synthesis of bio-based benzoxazine monomers, contributing to the development of materials with suitable thermal and thermo-mechanical properties for various applications (Acerina Trejo-Machin et al., 2017).
2. Synthesis of Substituted Sulfones
3-(Benzyloxy)-1-butenyl phenyl sulfone synthesis demonstrates the compound's relevance in the formation of esters, ethers, and substituted sulfones, showcasing its potential in organic synthesis and the development of new chemical compounds (D. Enders et al., 2003).
3. Building Block for Heterocyclic Compounds
The compound serves as a starting material for synthesizing various heterocyclic compounds such as furanones, pyrrolinones, and quinazolinones. This application is significant in medicinal chemistry for the creation of diverse molecular structures (A. Y. Soliman et al., 2010).
4. Antibacterial Activity in Chiral Derivatives
Chiral derivatives of the compound show antibacterial activities against various bacteria, highlighting its potential in developing new antibacterial agents. The specific configuration of substituted phenoxyl side chains significantly influences the antibacterial efficacy (Wei Zhang et al., 2011).
5. Stability Constants of Metal Chelates
The compound's derivatives are used to determine the stability constants of metal chelates, which is crucial in coordination chemistry and understanding metal-ligand interactions (Shobha Sharma et al., 2013).
6. Source for Synthesizing Monocyclic-2-azetidinones
3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, a related compound, is used as a ketene source in synthesizing monocyclic-2-azetidinones. This application is significant in the field of organic chemistry for the synthesis of complex molecular structures (M. Behzadi et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXOYUOKPLHWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620391 | |
Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57668-34-5 | |
Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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